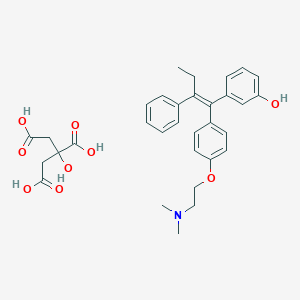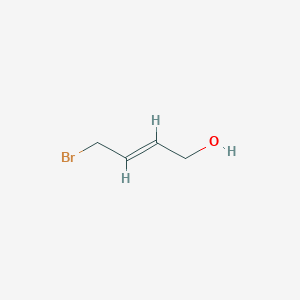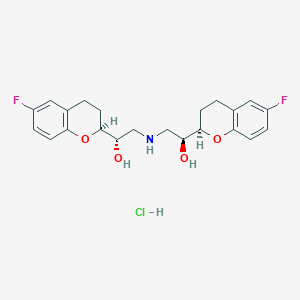
Droloxifene citrate
Overview
Description
Mechanism of Action
Target of Action
Droloxifene citrate is a novel selective estrogen receptor modulator (SERM) and a derivative of the triphenylethylene drug tamoxifen . Its primary target is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound interacts with its target, the estrogen receptor, by exhibiting a higher affinity to the receptor compared to tamoxifen . This results in a higher anti-estrogenic to estrogenic ratio and more effective inhibition of cell growth and division in estrogen receptor-positive cell lines .
Biochemical Pathways
The interaction of this compound with the estrogen receptor leads to changes in various biochemical pathways. It induces apoptosis, which is a process of programmed cell death . This effect on apoptosis can have significant implications in tissues like bone and breast tissue .
Pharmacokinetics
This compound exhibits more rapid pharmacokinetics than tamoxifen, reaching peak concentrations and being eliminated much more rapidly . This rapid pharmacokinetics may be beneficial in situations where an increased antiestrogenic to estrogenic ratio is required .
Result of Action
The result of this compound’s action is the effective inhibition of cell growth and division in estrogen receptor-positive cell lines . It also prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy .
Biochemical Analysis
Biochemical Properties
Droloxifene citrate has been reported to have a 10- to 60-fold increased affinity for the estrogen receptor compared to other compounds This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have an obvious effect on reversing the multidrug resistance of K562/A02 cells and modulating mdrl, GST pi and TopoII alpha expression . It also induces apoptosis in cultured rat luteal cells . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a selective estrogen receptor modulator (SERM), it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Preparation Methods
The synthesis of droloxifene citrate involves several steps, starting from the basic structure of tamoxifen . The synthetic route typically includes the hydroxylation of tamoxifen to produce 3-hydroxytamoxifen, followed by the formation of the citrate salt . The reaction conditions often involve the use of dimethylaminoethanol and phenylbutene derivatives under controlled temperature and pressure . Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Droloxifene citrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of SERMs.
Comparison with Similar Compounds
Droloxifene citrate is similar to other SERMs such as tamoxifen, raloxifene, and clomifene . it has unique properties that set it apart:
Higher affinity for estrogen receptors: This compound has a 10- to 60-fold increased affinity for estrogen receptors compared to tamoxifen.
Reduced partial estrogen agonistic activity: This makes it potentially safer with fewer side effects.
Different pharmacokinetics: This compound reaches peak concentrations and is eliminated more rapidly than tamoxifen.
Similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Used primarily for the prevention of osteoporosis in postmenopausal women.
Clomifene: Used to treat infertility in women.
This compound’s unique properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97752-20-0 | |
| Record name | Droloxifene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97752-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droloxifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROLOXIFENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the newly discovered bioactivities of Droloxifene citrate?
A1: Beyond its known anti-estrogenic properties, this compound exhibits two newly discovered bioactivities []:
- Induction of Apoptosis in Rat Luteal Cells: this compound can induce apoptosis (programmed cell death) in cultured rat luteal cells. This finding opens avenues for exploring its use in conditions where luteal cell regulation is crucial. You can read more about this in the study published here: [Synthesis of this compound and its new bioactivity] []
Q2: How is this compound metabolized in the human body?
A2: Following oral administration, this compound undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves glucuronidation, leading to the formation of Droloxifene glucuronide, which is the primary circulating metabolite. Other metabolic pathways include N-demethylation and side-chain hydroxylation. Excretion of Droloxifene and its metabolites occurs primarily via the fecal route, suggesting a role for biliary excretion and enterohepatic circulation. For more details on the pharmacokinetics and metabolism, refer to the study: [Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects] [].
Q3: Can you describe an efficient synthetic procedure for this compound?
A3: An improved synthesis of this compound utilizes methoxybenzene and phenylacetic acid as starting materials []. This procedure involves eight steps: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. This optimized method boasts an overall yield of 14.7% (9.2%), a significant improvement over previously reported methods. The advantages include readily available reagents, simplified purification steps, and efficient configuration conversion. For a detailed protocol, please refer to the research article: [Synthesis of this compound and its new bioactivity] [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)





![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)




![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
